molecular formula C20H13N B1594039 7H-DIBENZO(a,g)CARBAZOLE CAS No. 207-84-1

7H-DIBENZO(a,g)CARBAZOLE

Cat. No.: B1594039
CAS No.: 207-84-1
M. Wt: 267.3 g/mol
InChI Key: NRZXZFVGTNEKPS-UHFFFAOYSA-N
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Description

7H-Dibenzo(a,g)carbazole: is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N . It is known for its complex structure, consisting of two benzene rings fused to a carbazole moiety. This compound is found in tobacco smoke, fossil fuels, and other organic combustion products. It is recognized as a potent mouse lung carcinogen and a potential human carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo(a,g)carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminobiphenyl derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: It is primarily encountered as a byproduct in the combustion of organic materials .

Chemical Reactions Analysis

Types of Reactions: 7H-Dibenzo(a,g)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives such as 1-hydroxy-7H-dibenzo(a,g)carbazole.

    Reduction: Dihydro derivatives.

    Substitution: Substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 7H-Dibenzo(a,g)carbazole involves its metabolism by cytochrome P450 enzymes. The compound undergoes hydroxylation, leading to the formation of reactive intermediates that can bind to DNA and form adducts. This process is critical for its carcinogenic activity . The primary molecular targets are DNA bases, and the pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .

Comparison with Similar Compounds

  • 1,2,5,6-Dibenzcarbazole
  • 3,4,5,6-Dibenzocarbazole
  • 7-Aza-7H-dibenzo(c,g)fluorene

Uniqueness: 7H-Dibenzo(a,g)carbazole is unique due to its specific structure and its potent carcinogenic properties. While other similar compounds also exhibit carcinogenicity, this compound is particularly notable for its strong association with lung cancer in experimental models .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZXZFVGTNEKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174756
Record name 7H-Dibenzo(a,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207-84-1
Record name 7H-Dibenzo[a,g]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Dibenzo(a,g)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Dibenzo(a,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-DIBENZO(A,G)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above procedure, Suzuki coupling of 3.8 g of 7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole and 2.7 g of (4-benzo[d]thiazol-2-yl) phenylboronic acid were stirred together in 30 ml of toluene. To this was added 0.02 g of tetrakis(triphenylphosphine)palladium, 2.1 g of potassium carbonate and 10 ml of aqueous ethanol were added and refluxed under nitrogen for 6 h. The reaction was quenched with water and the toluene layer was removed and passed through a celite column. The organic layers were combined and then evaporated in a rotary evaporator under vacuum to yield 4.1 g of 7-acetyl-12-[4-benzo[d]thiazol-2-yl) phenyl]-7H-dibenzo[a,g]carbazole as a white solid.
Name
7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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